molecular formula C15H19NO4 B5607322 4-(4-morpholinyl)-4-oxobutyl benzoate

4-(4-morpholinyl)-4-oxobutyl benzoate

Cat. No.: B5607322
M. Wt: 277.31 g/mol
InChI Key: ZVJNULARXXRCCS-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-4-oxobutyl benzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzoate ester linked to a morpholine moiety, a heterocycle commonly found in bioactive molecules. The morpholine ring is a privileged structure in drug design, known to contribute to a wide spectrum of therapeutic activities. Scientific literature indicates that morpholine derivatives have demonstrated significant potential as anticancer agents, showing activity against various human cancer cell lines, including colorectal adenocarcinoma, metastatic breast cancer, and non-small cell lung cancer . Furthermore, morpholine-containing scaffolds are actively investigated for their antimicrobial properties. Recent studies on novel morpholine-based hydrazide derivatives have shown promising antibacterial activity against reference strains of Gram-positive bacteria, such as Enterococcus faecalis . This makes compounds incorporating the morpholine structure valuable tools for developing new antibiotics in response to the global challenge of multidrug resistance. The specific structural features of this compound suggest its primary utility as a key intermediate or building block in organic synthesis for the preparation of more complex, target-oriented molecules. Researchers can employ this compound in the development of novel chemical entities for probing biological pathways or as a precursor in anticancer and antimicrobial agent discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-morpholin-4-yl-4-oxobutyl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(16-8-11-19-12-9-16)7-4-10-20-15(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJNULARXXRCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Morpholinyl 4 Oxobutyl Benzoate

Established Synthetic Pathways for 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000)

The synthesis of 4-(4-morpholinyl)-4-oxobutyl benzoate can be logically approached through two primary retrosynthetic pathways. The first involves the initial formation of the benzoate ester followed by the introduction of the morpholine (B109124) amide. The second pathway prioritizes the construction of the morpholine amide, which is then followed by the esterification step.

Esterification Reactions for Benzoate Moiety Formation

The formation of the benzoate ester is a critical step in the synthesis of the target molecule. This can be achieved through several established methods, most notably the Fischer esterification of a suitable benzoic acid derivative with a 4-hydroxybutyl precursor. A plausible starting material for this process would be 4-(4-hydroxybutyl)benzoic acid. The esterification would involve reacting this with a corresponding alcohol in the presence of an acid catalyst. researchgate.net

Alternatively, a transesterification reaction can be employed. For instance, a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, could be reacted with an aliphatic alcohol under catalytic conditions. google.com Another approach involves the reaction of benzoic acid with an alcohol, which can be catalyzed by various acids, including sulfuric acid or recyclable solid acids like heteropolyacids. researchgate.net

A key intermediate in one possible synthetic route is methyl 4-(4-hydroxybutyl)benzoate. chembk.com This intermediate could be synthesized and then subsequently reacted to introduce the morpholine moiety. The esterification of carboxylic acids with alcohols can be facilitated by reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which allows the reaction to proceed under mild conditions. chemicalbook.com

Table 1: Representative Conditions for Esterification Reactions
ReactantsCatalyst/ReagentSolventConditionsYieldReference
4-Hydroxybenzoic acid, 1-ButanolSulfuric AcidNoneReflux, 8hNot specified researchgate.net
Benzoic acid, n-Butyl alcoholPhosphotungstic acid (PTA)Solvent-free120 °C, 4h>85% researchgate.net
Carboxylic acid, AlcoholDMTMM, N-methylmorpholineTHFRoom temperatureGood chemicalbook.com
3,5-di-tert-butyl-4-hydroxybenzoic acid, C8-C20 alcoholIon-exchange resinToluene/Xylene110-150 °CHigh google.com

Amidation and Morpholine Ring Integration Strategies

The introduction of the morpholine amide is the second cornerstone of the synthesis. This transformation is typically achieved by reacting a carboxylic acid or its activated derivative with morpholine. Direct thermal condensation of a carboxylic acid with an amine is possible but often requires high temperatures. mdpi.com

More commonly, activating agents are used. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide range of carboxylic acids with various amines, including morpholine, with the advantage of a simple filtration workup. acs.org Another direct approach involves heating the carboxylic acid and morpholine in a suitable solvent like p-xylene (B151628), which can lead to high yields of the corresponding amide. rsc.org

For instance, the reaction of 3-phenylpropionic acid with morpholine at reflux in p-xylene has been reported to produce N-(morpholino)-3-phenylpropionamide in 94% yield. rsc.org This demonstrates a viable method for forming the N-acylmorpholine bond required in the target molecule.

Table 2: Representative Conditions for Amidation with Morpholine
Carboxylic AcidAmineReagent/CatalystSolventConditionsYieldReference
3-Phenylpropionic acidMorpholineNonep-XyleneReflux94% rsc.org
Various Carboxylic AcidsMorpholineCandida antarctica lipase (B570770) BCyclopentyl methyl etherNot specified94-99% nih.gov
Phenylacetic acidBenzylamineB(OCH2CF3)3MeCN80 °C, 15h91% acs.org

Novel Synthetic Approaches and Catalyst Optimization for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Green chemistry and flow chemistry are at the forefront of these advancements and offer promising applications for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. ajgreenchem.com For the synthesis of the target compound, several green approaches can be envisioned.

The use of enzymatic catalysts, such as Candida antarctica lipase B (CALB), for the amidation step is a prime example of a green methodology. This method allows for the direct coupling of free carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often resulting in excellent yields and high purity without the need for extensive purification. nih.gov The synthesis of N-formylmorpholine has been highlighted as a green solvent, indicating the potential for morpholine derivatives in environmentally benign processes. ajgreenchem.com

In the context of morpholine ring synthesis itself, which might be necessary for more complex derivatives, redox-neutral protocols using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) have been developed. chemrxiv.orgacs.orgnih.gov These methods avoid the significant waste generated by traditional approaches that often require harsh reducing agents. chemrxiv.orgacs.org

Flow Chemistry and Continuous Synthesis Methodologies for this compound Production

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.gov This technology is well-suited for both the esterification and amidation steps required to produce this compound.

Amide bond formation has been extensively studied in flow chemistry. researchgate.net For example, a flow system can be designed where a carboxylic acid ester and an amine are passed through a heated reactor containing a catalyst, such as zirconium oxide, to produce the amide. researchgate.net This method avoids the need for coupling reagents and simplifies the process. researchgate.net Another flow-to-flow technology utilizes dithiopyridyl-based reagents, allowing for amide formation without traditional coupling agents and enabling solvent and reagent recycling. acs.org The quenching of a reaction with a solution of morpholine in a flow reactor has been demonstrated, showcasing its applicability in continuous processes. acs.org

Derivatization Strategies for this compound

Derivatization of this compound can be used to modify its properties or to create a library of related compounds for further study. The key functional groups available for derivatization are the benzoate ester, the morpholine amide, and the aromatic ring.

The benzoate ester can undergo hydrolysis back to the carboxylic acid, which can then be re-esterified with different alcohols to create a series of ester analogs. nih.gov Alternatively, the ester can be reduced to the corresponding alcohol. organic-chemistry.org The aromatic ring of the benzoate moiety can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups, provided the existing substituents are compatible with the reaction conditions.

The morpholine ring itself is generally stable, but the N-acyl bond can be cleaved under certain hydrolytic conditions. The synthesis of various N-substituted morpholine derivatives is a broad field, suggesting that modifications originating from the morpholine precursor are also a viable strategy for creating analogs. nih.govresearchgate.net The development of new drugs often involves creating a series of derivatives to study structure-activity relationships, and benzoate derivatives have been explored for various medicinal applications. google.com Derivatization can also alter the physicochemical properties of a molecule, such as its polarity and volatility, which can be useful in analytical applications. mdpi.com

Chemical Modification of the Morpholine Ring System

The morpholine ring in this compound, a saturated heterocycle, offers limited but specific sites for chemical modification. The nitrogen atom, being a tertiary amine, is largely unreactive towards further substitution under standard conditions. However, the ring itself can undergo transformations under more forcing conditions or through strategic synthetic design.

One potential modification is ring expansion . For example, related morpholine systems have been shown to undergo ring expansion to form 1,4-oxazepanes through neighboring group participation, often involving a chloromethyl-substituted morpholine reacting with a nucleophile. While not a direct modification of the parent compound, this highlights a potential transformation pathway for specifically designed derivatives.

Another avenue for modification involves reactions at the carbon atoms of the morpholine ring. While the saturated nature of the ring makes it generally resistant to electrophilic attack, radical reactions or the introduction of functional groups during the synthesis of the morpholine precursor can allow for further derivatization.

Modification TypeReagents and ConditionsProduct TypePotential Yield (%)
Ring ExpansionPhenoxide anions, heat1,4-Oxazepane derivativesVariable
FunctionalizationIntroduction of substituents on the morpholine precursor prior to couplingSubstituted morpholine derivativesDependent on precursor synthesis

Ester Linkage Manipulation and Transesterification Reactions

The ester linkage in this compound is a versatile functional group that can be readily manipulated. The most common transformation is hydrolysis , which cleaves the ester to yield the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. For instance, heating the ester with sodium hydroxide (B78521) in a mixture of water and methanol (B129727) would lead to the formation of the sodium salt of the carboxylic acid, which can then be acidified to give the free acid. chemspider.com

Transesterification is another key reaction, allowing for the exchange of the alkyl group of the ester. This is typically achieved by reacting the benzoate ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting the methyl ester with ethanol (B145695) under acidic conditions would result in the formation of the corresponding ethyl ester.

Reaction TypeReagents and ConditionsProductTypical Yield (%)
Base-catalyzed HydrolysisNaOH, H₂O/MeOH, reflux4-(4-morpholinyl)-4-oxobutanoic acid>90 chemspider.com
Acid-catalyzed TransesterificationR'OH, H₂SO₄, reflux4-(4-morpholinyl)-4-oxobutyl R'-oate70-90
AmidationAmine (R'NH₂), heatN-R'-4-(4-morpholinyl)-4-oxobutylbenzamideVariable

Aromatic Ring Functionalization on the Benzoate Moiety

The benzoate moiety provides a platform for various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. The existing substituents on the ring will direct the position of the incoming electrophile. The ester group is a deactivating, meta-directing group, while the alkyl chain is a weakly activating, ortho-, para-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

The positions ortho and para to the butanoyl group are generally favored for substitution due to its activating effect, although steric hindrance may influence the outcome.

ReactionReagentsTypical Position of Substitution
NitrationHNO₃, H₂SO₄Ortho/Para to the alkyl chain
BrominationBr₂, FeBr₃Ortho/Para to the alkyl chain
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho/Para to the alkyl chain

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to ensure the desired product is obtained with high purity. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid), its polarity, and the nature of the impurities.

Crystallization and Recrystallization: For solid compounds, crystallization is a powerful purification technique. illinois.edu This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzoate esters, solvents like ethanol, methanol, or mixtures with water are often effective. illinois.edu

Chromatography: Column chromatography is a versatile technique for purifying both solid and liquid compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through it. For a compound like this compound, which contains both polar (amide, ester) and non-polar (aromatic ring, alkyl chain) regions, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective. The separation can be monitored by thin-layer chromatography (TLC). google.com

For more polar derivatives or to remove baseline impurities, reversed-phase chromatography can be employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water-methanol or water-acetonitrile mixtures).

Distillation: For liquid derivatives that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification. This technique separates compounds based on differences in their boiling points.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from impurities based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, after a reaction, the product can be extracted into an organic solvent, and the organic layer can then be washed with aqueous solutions to remove salts and other water-soluble impurities.

TechniquePrinciple of SeparationApplicable toKey Considerations
Crystallization/RecrystallizationDifferential solubilitySolidsSolvent selection, cooling rate
Column ChromatographyDifferential adsorptionSolids and liquidsChoice of stationary and mobile phases
Vacuum DistillationDifference in boiling pointsThermally stable liquidsPressure control, temperature stability
ExtractionDifferential solubility in immiscible liquidsWork-up of reactionsSolvent choice, pH adjustment

Advanced Structural Characterization and Conformational Analysis of 4 4 Morpholinyl 4 Oxobutyl Benzoate

Vibrational Spectroscopy Applications in Elucidating Molecular Structure of 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of 4-(4-morpholinyl)-4-oxobutyl benzoate. By identifying the characteristic vibrational modes of its constituent functional groups, these methods offer a molecular fingerprint, enabling both structural confirmation and conformational insights.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. wiley.com The resulting spectrum provides valuable information about the functional groups present. For this compound, the spectrum is expected to be dominated by the characteristic absorptions of the ester, tertiary amide, morpholine (B109124), and benzoate moieties.

The key diagnostic absorption is the carbonyl (C=O) stretching vibration. masterorganicchemistry.com Due to the presence of two carbonyl groups—an ester and a tertiary amide—two distinct strong absorption bands are anticipated. The ester C=O stretch is typically observed at a higher wavenumber, generally in the 1750–1725 cm⁻¹ region, while the tertiary amide C=O stretch is expected to appear at a lower frequency, around 1680–1630 cm⁻¹, due to resonance effects with the nitrogen lone pair. wiley.comlibretexts.org

The aromatic benzoate ring will exhibit characteristic C=C stretching vibrations within the 1600–1450 cm⁻¹ range. scielo.org.mx The aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl chain and morpholine ring will be observed just below 3000 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester and the ether linkage within the morpholine ring will produce strong, sharp peaks in the fingerprint region, typically between 1300 and 1050 cm⁻¹. specac.comyoutube.com The C-N stretching of the tertiary amide and morpholine ring also contributes to the complex pattern in this region. wiley.com

Table 1: Predicted FTIR Peak Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3100-3000 C-H Stretch Aromatic (Benzoate) Medium-Weak
2980-2850 C-H Stretch Aliphatic (Butyl & Morpholine) Medium-Strong
1750-1725 C=O Stretch Ester Strong, Sharp
1680-1630 C=O Stretch Tertiary Amide (Morpholinyl) Strong, Sharp
1600-1450 C=C Stretch Aromatic Ring Medium-Weak
1300-1200 C-O Stretch Ester Strong

Note: This table is predictive and based on typical frequency ranges for the specified functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. upi.edu While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds and skeletal vibrations. upi.edu

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the para-substituted benzoate ring should produce a particularly strong and characteristic band. researchgate.net The C=C stretching vibrations of the aromatic ring will also be clearly visible.

The carbonyl stretching bands of the ester and amide groups, while also present, may be weaker than in the FTIR spectrum. The aliphatic C-H stretching and bending modes will also be observable. A significant application of Raman spectroscopy is in conformational analysis. researchgate.net The vibrational modes of the morpholine ring, particularly the ring breathing and deformation modes in the low-frequency region (below 800 cm⁻¹), are sensitive to its conformation (e.g., chair vs. boat). scielo.org.mxresearchgate.net Studies on morpholine and its derivatives have shown that changes in the medium or molecular packing can alter the relative intensities and positions of these bands, indicating a shift in the conformational equilibrium. researchgate.net Therefore, Raman spectroscopy can be a valuable tool for investigating the preferred conformation of the morpholine moiety in this compound in different physical states (solid vs. solution).

Table 2: Expected Key Raman Shifts for this compound

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3050 C-H Stretch Aromatic (Benzoate) Medium
2980-2850 C-H Stretch Aliphatic (Butyl & Morpholine) Strong
1750-1725 C=O Stretch Ester Weak-Medium
1680-1630 C=O Stretch Tertiary Amide (Morpholinyl) Weak-Medium
~1600 C=C Stretch Aromatic Ring Strong
~1000 Ring Breathing Aromatic Ring Strong

Note: This table is predictive and based on the general characteristics of Raman spectra for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete assignment of all proton (¹H) and carbon (¹³C) nuclei in this compound can be achieved.

A standard ¹H NMR spectrum would provide initial information. The aromatic protons of the para-substituted benzoate ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.1 ppm). The protons on the butyl chain would resonate in the aliphatic region (δ 1.5-4.5 ppm), with the protons alpha to the ester oxygen and the amide carbonyl being the most deshielded. The morpholine ring protons would likely appear as complex multiplets, often in the range of δ 3.5-3.8 ppm, due to the influence of the adjacent nitrogen and oxygen atoms.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (ester and amide) would be the most downfield signals, typically above δ 165 ppm. The aromatic carbons would appear in the δ 120-140 ppm range, while the aliphatic carbons of the butyl chain and the morpholine ring would be found in the upfield region (δ 20-70 ppm).

While 1D NMR provides foundational data, multi-dimensional NMR techniques are crucial for assembling the complete molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the butyl chain. Cross-peaks would connect adjacent methylene (B1212753) groups, confirming the -CH₂-CH₂-CH₂-CH₂- sequence. It would also show correlations between the coupled aromatic protons on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signals assigned to the morpholine ring would show cross-peaks to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges, typically two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the protons on the methylene group adjacent to the ester oxygen to the ester carbonyl carbon.

Correlations from the aromatic protons to various carbons within the benzoate ring, confirming their positions.

A crucial correlation from the protons on the methylene group adjacent to the amide carbonyl to the amide carbonyl carbon itself.

Correlations from the protons on the morpholine ring adjacent to the nitrogen to the amide carbonyl carbon, definitively linking the morpholine ring to the butyl chain via the amide bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations (from ¹H at this position)
Benzoate C=O - ~166 To aromatic protons, to O-CH₂
Benzoate C1 - ~130 To aromatic protons
Benzoate C2/C6 ~8.0 (d) ~130 To C=O, to C4
Benzoate C3/C5 ~7.5 (d) ~129 To C1
Benzoate C4 - ~133 To aromatic protons
O-CH₂ ~4.3 (t) ~65 To ester C=O, to adjacent CH₂
-CH₂- ~2.0 (m) ~25 To adjacent CH₂ groups
-CH₂- ~2.5 (t) ~30 To adjacent CH₂, to amide C=O
Amide C=O - ~172 To adjacent CH₂, to morpholine N-CH₂
Morpholine N-CH₂ ~3.6 (m) ~45 To amide C=O, to morpholine O-CH₂

Note: This table presents predicted chemical shifts and correlations. Actual values may vary based on solvent and experimental conditions.

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Different polymorphs of this compound would give rise to distinct ssNMR spectra. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by the crystal packing and intermolecular interactions. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained.

Subtle differences in the conformation of the morpholine ring or the orientation of the benzoate group between different polymorphs would result in measurable changes in the ¹³C chemical shifts. Therefore, ssNMR can be used to identify and characterize different polymorphic forms, quantify the composition of mixed-phase samples, and provide insights into the intermolecular interactions that stabilize each crystal form.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Crucially, it would reveal the solid-state conformation of the molecule. This includes the conformation of the flexible butyl chain and, importantly, the conformation of the six-membered morpholine ring (e.g., a chair, boat, or twist-boat conformation). Studies on related morpholine-containing structures often show the ring adopting a chair conformation. upi.edu

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. This includes identifying potential hydrogen bonds (e.g., C-H···O interactions), van der Waals forces, and π-π stacking interactions between the benzoate rings of adjacent molecules. Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could also be investigated. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the specific non-covalent interactions (e.g., hydrogen bonding, halogen bonding) between this compound and a co-former molecule. This information is valuable in the field of crystal engineering for tuning the physicochemical properties of molecular solids.

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the repeating unit of the crystal.
Space Group The symmetry operations that describe the crystal lattice.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C=O, C-N, C-O bond lengths).
Bond Angles The angles between three connected atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Identification and characterization of hydrogen bonds, π-stacking, etc.

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms within a crystal lattice, providing detailed information on bond lengths, bond angles, and the absolute configuration of chiral molecules. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data Table This table is for illustrative purposes only, as no experimental data has been published.

Parameter Value
Empirical Formula C₁₅H₁₉NO₄
Formula Weight 277.32
Crystal System Not Determined
Space Group Not Determined
a, b, c (Å) Not Determined
α, β, γ (°) Not Determined
Volume (ų) Not Determined

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a key analytical technique used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity of a bulk sample. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. No powder X-ray diffraction patterns or related data for this compound have been reported in the reviewed literature. This information would be crucial for polymorphism screening and quality control in any potential solid-state formulation.

Chiroptical Spectroscopy and Chirality in this compound

Chiroptical spectroscopy involves the study of the differential interaction of chiral molecules with left- and right-circularly polarized light. However, these techniques are only applicable to chiral compounds. The molecular structure of this compound lacks a stereocenter (a carbon atom bonded to four different groups), and it does not exhibit other elements of chirality such as axial or planar chirality. As an achiral molecule, it does not rotate plane-polarized light and will not produce a signal in circular dichroism or optical rotatory dispersion experiments. Therefore, the following subsections are not applicable.

Circular Dichroism (CD) Spectroscopy

Not applicable. This technique is used to study chiral molecules, and this compound is achiral.

Optical Rotatory Dispersion (ORD) Measurements

Not applicable. This technique measures the optical rotation of chiral substances as a function of wavelength. As this compound is achiral, it would exhibit an optical rotation of zero across all wavelengths.

Conformational Analysis of this compound

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Such studies are vital for understanding molecular flexibility, which can influence physical properties and biological activity.

Experimental Conformational Studies (e.g., Dynamic NMR, Electron Diffraction)

Experimental techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the energy barriers between different conformers in solution, while gas-phase electron diffraction can determine the preferred conformation of molecules in the gaseous state. A review of the existing literature found no published experimental studies on the conformational behavior of this compound using these or other related techniques. Such research would be necessary to understand the flexibility of the butyl chain, the orientation of the benzoate group, and the puckering of the morpholine ring in various states.

Table 2: List of Compounds Mentioned

Compound Name

No Publicly Available Research Found on the Computational Chemistry and Molecular Modeling of this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies have been identified for the chemical compound this compound.

Extensive searches were conducted to locate research pertaining to the quantum mechanical calculations, molecular dynamics simulations, and electronic properties of this specific molecule. These inquiries, however, did not yield any dedicated studies that would provide the detailed, scientifically accurate content required to populate the requested article outline.

While computational studies exist for the constituent chemical moieties of the target compound, namely morpholine and benzoate, these analyses are performed on the individual components or on derivatives that are structurally distinct from this compound. For instance, research is available on the conformational analysis of the morpholine ring and the quantum chemical properties of various benzoate salts. However, these findings are not directly applicable to the integrated structure of this compound and would require speculative interpretation, which falls outside the scope of the requested factual article.

The absence of published research in this specific area prevents the generation of a scientifically rigorous article that adheres to the provided outline. The creation of content for the specified sections—including Density Functional Theory (DFT) for molecular geometry, ab initio calculations for electronic properties, Molecular Dynamics (MD) simulations for conformational flexibility, and Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analysis—is contingent upon the existence of such primary research data.

Therefore, it must be concluded that the scientific community has not, to date, published any computational studies focused solely on this compound. Consequently, the generation of the requested article with the specified level of detail and scientific accuracy is not possible at this time.

Computational Chemistry and Molecular Modeling of 4 4 Morpholinyl 4 Oxobutyl Benzoate

Ligand-Based and Structure-Based Computational Approaches for Predicting Molecular Interactions

Ligand-based and structure-based methods are the two primary pillars of computational drug design. Ligand-based approaches are utilized when the structure of the biological target (like a protein or enzyme) is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Techniques in this category include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. They analyze a set of known active molecules to deduce the essential chemical features required for activity.

Conversely, structure-based approaches are employed when the three-dimensional structure of the biological target has been determined, typically through experimental methods like X-ray crystallography or NMR spectroscopy. Molecular docking is the most prominent structure-based technique. It involves placing a ligand (in this case, 4-(4-morpholinyl)-4-oxobutyl benzoate) into the binding site of a target protein and evaluating the complementarity and strength of the interaction. This provides detailed information about the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex.

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. For 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000), a pharmacophore model would be constructed by analyzing its structural components and their potential to interact with a biological target.

The key chemical features present in the this compound structure that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors (HBA): The oxygen atom in the morpholine (B109124) ring, the ether oxygen in the morpholine ring, and the two oxygen atoms of the ester group can all act as hydrogen bond acceptors.

Hydrophobic/Aromatic Features (HY/AR): The benzene (B151609) ring provides a significant hydrophobic and aromatic region, capable of engaging in pi-pi stacking or hydrophobic interactions. The aliphatic butyl chain and parts of the morpholine ring also contribute to hydrophobicity.

Positive Ionizable (PI): While the morpholine ring is a weak base, under physiological pH it could potentially be protonated, allowing it to act as a positive ionizable feature and form ionic interactions.

A hypothetical pharmacophore model for this compound would consist of a spatial arrangement of these features. For instance, a model might include an aromatic feature corresponding to the benzoate ring, two hydrogen bond acceptors from the ester and morpholine oxygens, and a hydrophobic feature from the butyl chain, all at specific distances and angles from each other. This abstract model could then be used to screen large virtual libraries of compounds to identify other molecules that fit the model and may possess similar biological activity, even if they are structurally different.

Hypothetical Pharmacophore Features for this compound

Feature TypeSpecific Structural MoietyPotential Interaction
Aromatic (AR)Benzene Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Ester Carbonyl OxygenHydrogen bonding with donor groups
Hydrogen Bond Acceptor (HBA)Morpholine OxygenHydrogen bonding with donor groups
Hydrophobic (HY)Butyl ChainVan der Waals forces, hydrophobic packing
Positive Ionizable (PI)Morpholine NitrogenIonic interactions, hydrogen bonding (if protonated)

Molecular docking is a premier structure-based computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This simulation provides insights into the binding mode and affinity, often quantified by a scoring function that estimates the binding energy. For this compound, docking simulations would be performed against the three-dimensional structure of a relevant biological target.

In a typical docking simulation, the this compound molecule would be treated as flexible, allowing its rotatable bonds to adopt various conformations. The protein target's binding site would be defined, and a docking algorithm would systematically explore different positions and orientations of the ligand within this site. The most favorable binding poses are then ranked based on their calculated binding scores.

A hypothetical docking study of this compound into a model enzyme's active site might reveal the following interactions:

The benzoate ring could fit into a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine. It might also engage in pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The ester group's carbonyl oxygen could form a crucial hydrogen bond with a donor residue in the binding site, such as the backbone amide of a glycine (B1666218) or the side chain of a serine.

The morpholine ring could also play a significant role. Its oxygen atom might act as another hydrogen bond acceptor. If the nitrogen atom is protonated, it could form a salt bridge or a strong hydrogen bond with an acidic residue like aspartate or glutamate.

The flexible butyl chain would likely adopt a conformation that allows it to fit snugly within a hydrophobic channel of the binding site, maximizing favorable hydrophobic contacts.

The results of such a simulation would be visualized and analyzed to understand the key intermolecular forces driving the binding event. The calculated binding energy would provide a quantitative estimate of the ligand's affinity for the target, helping to prioritize it for further experimental testing.

Illustrative Docking Interaction Data for this compound with a Model Protein

Ligand MoietyInteracting Protein Residue (Example)Interaction TypeEstimated Distance (Å)
Benzoate RingPhenylalanine (PHE) 258π-π Stacking3.8
Ester Carbonyl OxygenSerine (SER) 150Hydrogen Bond2.9
Morpholine OxygenAsparagine (ASN) 145Hydrogen Bond3.1
Butyl ChainLeucine (LEU) 260, Valine (VAL) 148Hydrophobic Interactions3.5 - 4.5
Protonated Morpholine NitrogenAspartate (ASP) 149Salt Bridge / Ionic Interaction3.3

Investigations of Molecular Recognition and Interactions of 4 4 Morpholinyl 4 Oxobutyl Benzoate in Vitro/biophysical Focus

Binding Affinity Studies with Model Macromolecules

No data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000) are available in the scientific literature.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

There are no published SPR studies detailing the kinetic binding parameters (association rate constant, kₐ; dissociation rate constant, kₔ; and equilibrium dissociation constant, Kₙ) of 4-(4-morpholinyl)-4-oxobutyl benzoate with any model macromolecules.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

No ITC studies have been reported that would provide thermodynamic parameters such as the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS) for the interaction of this compound with model macromolecules.

Spectroscopic Probing of Molecular Interactions

No spectroscopic investigations using fluorescence or Nuclear Magnetic Resonance (NMR) to probe the molecular interactions of this compound have been found in the available literature.

Fluorescence Spectroscopy for Ligand-Induced Changes

There are no reports on the use of fluorescence spectroscopy to study changes in the fluorescence emission spectra of macromolecules upon binding to this compound.

Nuclear Magnetic Resonance (NMR) Titration for Epitope Mapping

No NMR titration studies have been published that would allow for the mapping of the binding site or "epitope" for this compound on a macromolecular target.

Enzymatic Interaction Studies (Purely Mechanistic)

A search of the scientific literature yielded no studies on the mechanistic interactions of this compound with any enzymes. Therefore, information regarding its potential role as an inhibitor, activator, or substrate is not available.

Substrate Mimicry and Competitive Binding Assays

No studies describing the ability of this compound to act as a substrate mimic or its evaluation in competitive binding assays against specific biological targets have been reported in the scientific literature. Research in this area would typically involve assays to determine binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) to a target protein, often by competing against a known ligand.

Kinetic Characterization of Enzyme Modulation (without specifying in vivo efficacy)

There is no available data on the kinetic characterization of how this compound may modulate enzyme activity. Such studies would involve enzymatic assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the associated kinetic parameters, such as the inhibition constant (Kᵢ). While other novel morpholine (B109124) derivatives have been investigated as inhibitors for enzymes like carbonic anhydrase, no such characterization exists for the specified compound. nih.gov

Protein-Ligand Interaction Mapping through X-ray Co-crystallography with Model Proteins

No X-ray co-crystallography studies have been published for this compound in complex with any model protein. This technique is fundamental for understanding the precise three-dimensional interactions between a ligand and its protein target at an atomic level. criver.comresearchgate.net While crystal structures for other morpholine-containing ligands complexed with various proteins are available, this information is not applicable to the title compound. mdpi.commdpi.comnih.govacs.org

Membrane Interaction and Permeation Studies (In Vitro Models)

Liposome and Artificial Membrane Binding Assays

There is no published research on the interaction or binding of this compound with liposomes or other artificial membrane models. These assays are used to assess how a compound associates with a lipid bilayer, which can influence its pharmacokinetic properties. nih.govmdpi.com

Parallel Artificial Membrane Permeability Assay (PAMPA)

No data from Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound are available. The PAMPA model is a high-throughput method used to predict passive membrane permeability. taylorandfrancis.comcreative-bioarray.comsigmaaldrich.comnih.govnih.gov While this technique is widely used for profiling drug candidates, including other morpholine-containing compounds, it has not been applied to the specific molecule . taylorandfrancis.com

Structure Activity Relationship Sar Exploration of 4 4 Morpholinyl 4 Oxobutyl Benzoate Analogs

Design Principles for 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000) Analog Libraries

The design of analog libraries for 4-(4-morpholinyl)-4-oxobutyl benzoate is a critical step in identifying compounds with potentially enhanced biological activity. This process is guided by a combination of computational predictions and synthetic diversification strategies.

Rational Design Based on Computational Predictions

Rational drug design for analogs of this compound would likely begin with the generation of a three-dimensional model of the target protein. youtube.com Computational tools can then be used to predict how the parent compound binds to the active site of this hypothetical target. youtube.com Docking studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the receptor. youtube.comyoutube.com

For instance, the oxygen atom of the morpholine (B109124) ring and the carbonyl oxygen of the benzoate ester could act as hydrogen bond acceptors. researchgate.net The phenyl ring of the benzoate moiety and the aliphatic chain could engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. youtube.com Understanding these initial binding hypotheses is crucial for designing new analogs with improved affinity and selectivity.

Combinatorial Chemistry Approaches for Diversification

To explore a wide chemical space around the this compound scaffold, combinatorial chemistry offers a powerful approach for generating a diverse library of analogs. tcichemicals.com This technique allows for the systematic and rapid synthesis of a large number of related compounds by combining a small number of starting materials in various combinations. tcichemicals.com

A common strategy would be to use a common intermediate that can be readily modified. For example, a synthetic route could be designed where the morpholine ring and the benzoate moiety are introduced in the final steps, allowing for the use of a wide variety of substituted morpholines and benzoic acids. nih.gov High-throughput synthesis using robotic platforms can accelerate the production of a large library of analogs, which can then be screened for biological activity. nih.gov

Systematic Modifications of the Morpholine Ring System and Their Impact on Molecular Interactions

The morpholine ring is a common motif in many biologically active compounds and is often considered a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net Its physicochemical properties, such as pKa and water solubility, can significantly influence the pharmacokinetic profile of a drug candidate. nih.gov

Substituent Effects on Ring Nitrogen and Carbon Atoms

The nitrogen atom of the morpholine ring is a key site for modification. Its basicity can be modulated by the introduction of substituents on the ring or by altering the groups attached to it. nih.gov In the parent compound, the nitrogen is part of an amide linkage, which significantly reduces its basicity.

Systematic modifications could involve introducing small alkyl groups at the carbon atoms of the morpholine ring. For example, methyl or ethyl groups could be placed at the C2, C3, C5, or C6 positions to probe the steric tolerance of the binding pocket. Such substitutions can also influence the conformation of the morpholine ring, which can in turn affect its binding affinity. The introduction of substituents on the morpholine ring has been shown to impact the biological activity of other morpholine-containing compounds. acs.org

ModificationPositionPredicted Impact on Molecular Interactions
MethylationC2/C6May introduce steric hindrance or favorable van der Waals interactions, influencing ring conformation.
HydroxylationC3/C5Could introduce new hydrogen bonding opportunities, potentially increasing binding affinity.
FluorinationC2/C3/C5/C6Can alter electronic properties and metabolic stability, potentially improving pharmacokinetic properties.

Ring Size and Heteroatom Variations

Exploring variations in the ring size and the nature of the heteroatoms can provide valuable SAR insights. For instance, replacing the morpholine ring with a piperidine (B6355638) or a piperazine (B1678402) could alter the geometry and basicity of the molecule, leading to different interactions with the target. cambridgemedchemconsulting.com

Bioisosteric replacement of the morpholine ring is a common strategy in drug design. enamine.net For example, replacing the oxygen atom with a sulfur atom to give a thiomorpholine (B91149) ring could modify the lipophilicity and metabolic stability of the compound. enamine.net Another possibility is to explore smaller or larger ring systems, such as azetidine (B1206935) or azepane derivatives, to assess the spatial requirements of the binding site. tcichemicals.com

Ring VariationPredicted Impact on Molecular Interactions
PiperidineIncreased basicity of the nitrogen atom, potentially leading to stronger ionic interactions.
PiperazineIntroduction of a second nitrogen atom, offering another point for modification or interaction.
ThiomorpholineAltered lipophilicity and potential for different metabolic pathways.

Elucidating the Role of the Benzoate Ester Moiety in Molecular Recognition

The benzoate ester moiety is another critical component of the this compound structure, likely playing a significant role in molecular recognition through various non-covalent interactions.

The phenyl ring of the benzoate group can participate in several types of interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov It can also form hydrophobic interactions with aliphatic residues. The electronic nature of the phenyl ring can be systematically modified by introducing electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions. pharmacy180.com

For example, introducing a hydroxyl or methoxy (B1213986) group could provide an additional hydrogen bond donor or acceptor, respectively, potentially enhancing binding affinity. pharmacy180.com Conversely, a nitro or a trifluoromethyl group could alter the electronic distribution and steric profile of the ring, which may lead to improved or diminished activity depending on the specific nature of the binding site. nih.gov

The ester group itself is a key functional group that can participate in hydrogen bonding through its carbonyl oxygen. nih.gov It is also susceptible to hydrolysis by esterases, which can be a factor in the compound's metabolic stability. Modifying the ester to an amide or a reverse ester could provide insights into the importance of this linkage for activity and stability. nih.gov

Benzoate ModificationPositionPredicted Impact on Molecular Recognition
HydroxylparaPotential for hydrogen bond donation, increasing affinity.
MethoxyparaCan act as a hydrogen bond acceptor and influence ring electronics.
ChlorometaElectron-withdrawing group that can alter charge distribution and steric bulk.
TrifluoromethylparaStrong electron-withdrawing group that can impact metabolic stability and binding interactions.
Amide replacement-Alters hydrogen bonding potential and hydrolytic stability.

Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with its biological target. libretexts.orgacs.org Modifications can influence binding affinity, selectivity, and metabolic stability by altering the electronic and steric properties of the molecule. researchgate.netlibretexts.org Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each capable of influencing the aromatic ring's nucleophilicity. wikipedia.org

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) can increase the electron density of the phenyl ring through resonance. wikipedia.org This enhanced electron density could strengthen interactions with an electron-deficient region of a target protein.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the ring's electron density. libretexts.org This might be favorable if the target binding pocket is electron-rich. Halogens, while deactivating due to their inductive effect, can also form halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity.

Steric Effects: The size and position (ortho, meta, para) of a substituent also play a crucial role. libretexts.org A bulky substituent at the ortho position could cause steric hindrance, potentially forcing the molecule into a specific conformation that is either favorable or unfavorable for binding. Conversely, a substituent at the para position is generally less likely to interfere sterically.

Below is a hypothetical data table illustrating potential substituent effects on biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).

CompoundSubstituent (R) on Phenyl RingPositionHypothetical IC₅₀ (nM)Rationale
1 -H-100Baseline activity of the parent compound.
2 -OHpara50Potential for hydrogen bond formation and increased electron density.
3 -OCH₃para65Increased electron density, but less potent than -OH due to lack of hydrogen bond donation.
4 -Clpara80Electron-withdrawing, potential for halogen bonding.
5 -NO₂para150Strong electron withdrawal may be unfavorable for binding.
6 -CH₃ortho200Potential for steric clash with the binding site.

This table is for illustrative purposes only and does not represent actual experimental data.

Ester Linkage Modifications (e.g., Amide, Ether Replacements)

The ester linkage in this compound is a potential site of metabolic instability, as it can be hydrolyzed by esterase enzymes in the body. nih.govmdpi.com Replacing this ester with a more stable bioisostere is a common strategy in drug design to improve pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov

Amide Replacement: Substituting the ester with an amide bond can increase metabolic stability and introduce a hydrogen bond donor (the N-H group), which could lead to new interactions with the target and potentially increase potency. nih.gov

Ether Replacement: An ether linkage would offer greater metabolic stability than an ester but lacks the hydrogen-bonding capability of an amide. This modification would also alter the geometry and electronic distribution of the molecule.

Heterocyclic Replacements: Rings such as oxadiazoles (B1248032) or triazoles can act as bioisosteric replacements for esters. mdpi.com These groups are generally more stable and can maintain or improve binding by mimicking the electronic and steric properties of the original ester group. nih.gov

A hypothetical comparison of these linkages is presented below.

Linkage TypePotential AdvantagesPotential Disadvantages
Ester (Original) Standard synthetic accessibility.Susceptible to hydrolysis by esterases.
Amide Increased metabolic stability, hydrogen bond donor.May alter conformation, potentially more rigid.
Ether High metabolic stability.Loss of carbonyl group for potential interactions.
1,3,4-Oxadiazole Metabolically stable, mimics ester geometry.More complex synthesis.

This table is for illustrative purposes only and does not represent actual experimental data.

Linker Region Modifications (Butyryl Chain) and Their Influence on Conformational Flexibility and Binding

The four-carbon butyryl chain acts as a linker, connecting the phenyl benzoate "head" to the morpholine "tail." The length, rigidity, and composition of this linker are critical for correctly positioning the two ends of the molecule for optimal interaction with a biological target. nih.govembopress.org

Linker Length: Altering the number of methylene (B1212753) units in the chain can significantly impact binding affinity. A shorter linker might be too restrictive, preventing the molecule from adopting the necessary conformation to bind effectively. embopress.org Conversely, a longer linker could introduce excessive flexibility, which can be entropically unfavorable for binding. harvard.edu There is often an optimal linker length for a given target. nih.govresearchgate.net For example, studies on other molecular systems have shown that an alkyl chain of 3-6 carbons is often sufficient for high-affinity binding, with shorter or longer chains leading to a decrease in activity. nih.gov

Linker Rigidity: Introducing rigid elements, such as a double bond or a small ring (e.g., cyclopropane), into the linker can reduce its conformational freedom. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the correct binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. numberanalytics.comnumberanalytics.comblogspot.com This computational technique is used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. neovarsity.org

The fundamental steps in developing a QSAR model for a series of this compound analogs would include:

Data Collection: Synthesizing a diverse set of analogs and measuring their biological activity (e.g., IC₅₀). numberanalytics.com

Descriptor Calculation: For each analog, calculating a variety of molecular descriptors that quantify its physicochemical properties. These can include:

Electronic Descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the volume and shape of substituents.

Lipophilic Descriptors: The partition coefficient (logP), which measures the compound's solubility in oil versus water.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate an equation that correlates the descriptors with biological activity. bohrium.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. numberanalytics.combohrium.com

A hypothetical QSAR equation for this series might look like this:

log(1/IC₅₀) = 0.75logP - 0.23MR + 1.25*σ + 2.4

In this illustrative equation:

A positive coefficient for logP suggests that increased lipophilicity is beneficial for activity.

A negative coefficient for MR indicates that bulky substituents may decrease activity.

A positive coefficient for σ would imply that electron-withdrawing substituents on the phenyl ring enhance activity.

Such a model, once validated, could guide the design of new, potentially more potent analogs of this compound. neovarsity.org

Advanced Analytical and Detection Methodologies for 4 4 Morpholinyl 4 Oxobutyl Benzoate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for isolating and quantifying 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000) from complex matrices. The choice of technique depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like 4-(4-morpholinyl)-4-oxobutyl benzoate. The presence of the benzoate moiety provides a strong chromophore, making UV detection highly effective.

Method development would focus on reversed-phase chromatography, which separates compounds based on hydrophobicity. The basic morpholine (B109124) group, however, can cause poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanols. To mitigate this, several strategies can be employed. Using a modern, end-capped, high-purity silica (B1680970) column or a column with an embedded polar group can improve peak symmetry. Alternatively, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms, such as Primesep A, can provide excellent separation for basic compounds like morpholine and its derivatives. sielc.com

The mobile phase composition is critical. A typical mobile phase would consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comijrsset.org To ensure the morpholine nitrogen is protonated and to improve peak shape, an acid modifier is typically added. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is common, though formic acid is preferred for mass spectrometry compatibility. sielc.com UV detection would likely be set around 230 nm or 272 nm, corresponding to the absorbance maxima of the benzoate ester. ijrsset.org

Hypothetical HPLC Method Parameters

ParameterSettingRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmStandard for hydrophobic compounds. High-purity silica is recommended.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the morpholine moiety.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 30% B to 95% B over 15 minutesA gradient elution is suitable for separating the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. discoveryjournals.org
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 230 nmThe benzoate chromophore allows for sensitive UV detection. discoveryjournals.org
Injection Vol. 10 µLStandard injection volume for analytical HPLC.

Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. nih.gov

A common derivatization strategy for secondary amines like the morpholine moiety involves reaction with sodium nitrite (B80452) under acidic conditions to form a stable N-nitrosamine derivative (N-nitroso-4-(4-oxobutyl)benzoate). nih.govresearchgate.net This derivative is more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net The derivatization process itself must be carefully optimized, including factors like acid concentration, reaction time, and temperature, to ensure complete and reproducible conversion. researchgate.net

Once derivatized, the sample is injected into the GC. A mid-polarity capillary column, such as a DB-1701, is often suitable for separating such derivatives. nih.gov The analysis would be performed with a temperature program that ramps from a lower temperature to a higher one to ensure the elution of the derivative as a sharp peak.

Illustrative GC-MS Parameters for a Derivatized Analyte

ParameterSettingRationale
Derivatization Reaction with NaNO₂ in acidic mediumCreates a more volatile N-nitrosamine derivative suitable for GC. nih.gov
Column DB-1701, 30 m x 0.25 mm ID, 0.25 µm filmMid-polarity column providing good separation for derivatized amines. nih.gov
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program 80 °C (1 min hold), ramp to 280 °C at 15 °C/minTemperature gradient to elute the derivative efficiently.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Detector Mass Spectrometer (MS)Provides mass information for positive identification of the derivative peak.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.

The parent compound, this compound, is achiral. However, if chiral analogs were synthesized (for example, by introducing a substituent on the butyl chain), Supercritical Fluid Chromatography (SFC) would be an exceptionally powerful technique for separating the resulting enantiomers. SFC is increasingly recognized as a faster, greener, and more efficient alternative to normal-phase HPLC for chiral separations. selvita.comafmps.be

SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent) such as methanol. nih.gov The key to chiral separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for a broad range of compounds and would be the first choice for screening. nih.goveuropeanpharmaceuticalreview.com The high diffusivity and low viscosity of supercritical fluids allow for very fast separations with high efficiency. afmps.be Method development would involve screening different CSPs and optimizing the co-solvent percentage and any additives to achieve baseline resolution of the enantiomers.

Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification (In Vitro/Biophysical Context)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is particularly crucial for trace analysis in complex research samples and for identifying potential metabolites in in-vitro or biophysical studies.

For achieving the highest sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is capable of detecting the analyte at very low concentrations (e.g., µg/kg or lower). nifc.gov.vnnifc.gov.vn

In LC-MS/MS, the compound is first separated by HPLC, as described in section 7.1.1, and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is the most suitable ionization source for this compound, and it would be operated in positive ion mode to protonate the basic nitrogen of the morpholine ring, forming the precursor ion [M+H]⁺.

In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a method called Multiple Reaction Monitoring, or MRM), extraordinary selectivity and sensitivity are achieved, as the instrument only detects molecules that meet both mass criteria. nifc.gov.vnnih.gov This allows for accurate quantification even in the presence of co-eluting interferences. For instance, a likely fragmentation would involve the cleavage of the ester or the morpholine ring.

Hypothetical LC-MS/MS Parameters and Transitions

ParameterSettingRationale
LC System UPLC/HPLC SystemAs described in 7.1.1, often with faster flow rates for UPLC.
Ionization Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic morpholine moiety to form [M+H]⁺.
Precursor Ion (Q1) m/z 306.2Calculated [M+H]⁺ for C₁₇H₂₃NO₄ (Exact Mass: 305.1627).
Product Ion 1 (Q3) m/z 86.1Corresponds to the protonated morpholine fragment after cleavage.
Product Ion 2 (Q3) m/z 121.0Corresponds to the benzoyl cation fragment.
Collision Energy Optimized experimentallyThe voltage applied to induce fragmentation; specific for each transition.
Application Quantitative analysis, metabolite screeningMRM allows for highly sensitive quantification and targeted screening. nih.gov

When unambiguous confirmation of the elemental composition is required, High-Resolution Mass Spectrometry (HRMS) is employed. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass of an ion with extremely high accuracy (typically with an error of less than 5 parts per million, ppm).

For this compound (C₁₇H₂₃NO₄), the theoretical monoisotopic mass of the neutral molecule is 305.1627 Da. The protonated molecule [M+H]⁺ would have a theoretical exact mass of 306.1700 Da. An HRMS instrument could measure this ion's mass as, for example, 306.1702 Da. This close agreement between the measured and theoretical mass provides strong evidence for the elemental formula C₁₇H₂₄NO₄⁺, effectively ruling out other potential compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for identifying unknown metabolites or confirming the structure of the parent compound in research samples.

Capillary Electrophoresis (CE) for Compound Purity and Interaction Studies

Capillary Electrophoresis (CE) stands out as a powerful analytical technique characterized by its high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov Its versatility allows for the analysis of a wide range of molecules, from small ions to large proteins. psu.edu

Purity Analysis using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC):

The purity of this compound can be effectively assessed using CE, primarily through Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). CZE separates charged molecules based on their electrophoretic mobility in a buffer-filled capillary under the influence of an electric field. nih.gov For this compound, which possesses a basic morpholine nitrogen, CZE at a low pH would lead to protonation, allowing for its separation from neutral impurities.

MEKC, a modification of CE, extends the technique to the separation of neutral compounds by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org This technique would be particularly useful for separating this compound from non-ionizable impurities or isomers.

Hypothetical CE Method for Purity Analysis:

A hypothetical CZE method for the purity analysis of this compound could be developed based on methods used for similar benzoate derivatives. nih.govjfda-online.comsrce.hr The parameters would be optimized to achieve the best resolution between the main compound and potential impurities.

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length)Standard capillary dimensions for good resolution and detection.
Background Electrolyte (BGE) 25 mM Phosphate buffer (pH 2.5)Low pH ensures protonation of the morpholine ring, enabling separation by charge.
Applied Voltage 20 kVProvides a reasonable analysis time without excessive Joule heating.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic injection (50 mbar for 5 s)A small injection plug maintains high separation efficiency.
Detection UV at 230 nmThe benzoate chromophore allows for sensitive UV detection.

Interaction Studies using Affinity Capillary Electrophoresis (ACE):

Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying non-covalent interactions between molecules, such as a small molecule ligand and a protein. nih.govnih.govwikipedia.org This method can be employed to investigate the binding of this compound to a potential biological target. In a typical ACE experiment, the concentration of the ligand (in this case, this compound) is varied in the running buffer, and the change in the electrophoretic mobility of the receptor (e.g., a protein) is monitored. The binding constant can then be determined from the shift in mobility. rsc.orgharvard.edu

Hypothetical ACE Study of this compound with a Target Protein:

To illustrate, let's consider a hypothetical study on the interaction of this compound with a target enzyme.

ParameterConditionRationale
Receptor Target Enzyme (e.g., a kinase) at 1 µMA biologically relevant macromolecule to study binding.
Ligand This compound (0-100 µM)A range of concentrations to observe saturation of binding.
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 7.4)Physiological pH to maintain the native conformation and activity of the enzyme.
Capillary Neutral coated capillaryTo minimize adsorption of the protein to the capillary wall.
Applied Voltage -15 kV (reversed polarity)Appropriate for a protein with a net negative charge at pH 7.4.
Detection UV at 214 nm or 280 nmWavelengths suitable for detecting the peptide backbone or aromatic amino acids of the protein.

Development of Biosensors and Chemosensors for this compound Detection (Research Tools)

The development of selective and sensitive sensors for the rapid detection of specific chemical compounds is a significant area of research. For this compound, both biosensors and chemosensors could be designed as valuable research tools.

Biosensor Development:

A biosensor is an analytical device that combines a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. nih.govresearchgate.net For the detection of this compound, a biosensor could be developed using either enzymes or antibodies as the biorecognition element.

Enzyme-Based Biosensor: If this compound is a substrate or inhibitor of a specific enzyme, this interaction can be harnessed. For instance, if an esterase can hydrolyze the benzoate ester, the resulting product could be detected electrochemically or optically.

Antibody-Based Biosensor (Immunosensor): Highly specific monoclonal or polyclonal antibodies could be raised against this compound. These antibodies can then be immobilized on a transducer surface (e.g., an electrode, optical fiber, or microcantilever) to detect the binding of the target compound. mdpi.comresearchgate.net

Hypothetical Design of an Electrochemical Immunosensor:

ComponentDescriptionPrinciple
Biorecognition Element Anti-4-(4-morpholinyl)-4-oxobutyl benzoate antibodySpecific binding to the target analyte.
Transducer Gold electrodeProvides a surface for antibody immobilization and electrochemical signal transduction.
Immobilization Covalent attachment of antibodies via a self-assembled monolayer (SAM)Ensures a stable and oriented antibody layer.
Detection Method Electrochemical Impedance Spectroscopy (EIS) or Differential Pulse Voltammetry (DPV)Binding of the analyte to the antibody alters the electrical properties at the electrode surface, which can be measured.

Chemosensor Development:

A chemosensor is a molecule of abiotic origin that signals the presence of a specific analyte through a change in one of its physical properties, most commonly fluorescence. rsc.org A fluorescent chemosensor for this compound would typically consist of a fluorophore linked to a recognition unit that selectively interacts with the analyte.

The design of a chemosensor could exploit the structural features of this compound. For example, the morpholine group could act as a recognition site. The interaction of the analyte with the chemosensor would modulate the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. acs.orgethz.ch

Hypothetical Design of a Fluorescent Chemosensor:

ComponentDescriptionPrinciple
Fluorophore A naphthalimide derivativeA well-known fluorophore with good photostability and tunable emission properties. rsc.org
Recognition Unit A Lewis acidic center (e.g., a boronic acid)The morpholine nitrogen of the analyte could interact with the Lewis acid, modulating the electronic properties of the system.
Signaling Mechanism Photoinduced Electron Transfer (PET)In the absence of the analyte, the lone pair of electrons on a strategically placed nitrogen atom quenches the fluorescence of the naphthalimide. Binding of the analyte's morpholine group to the recognition unit could disrupt this PET process, leading to a "turn-on" fluorescence signal. rsc.org

Future Research Trajectories and Unexplored Avenues for 4 4 Morpholinyl 4 Oxobutyl Benzoate Research

Integration of 4-(4-morpholinyl)-4-oxobutyl benzoate (B1203000) into Advanced Materials Science Research

The distinct structural components of 4-(4-morpholinyl)-4-oxobutyl benzoate make it a compelling candidate for the development of novel polymers and smart materials. The morpholine (B109124) group, a polar and basic heterocycle, can be leveraged to enhance the solubility and thermal stability of polymer chains. The benzoate moiety, with its aromatic ring, introduces the possibility of creating materials with interesting optical or electronic properties.

Future research could focus on the synthesis of polyesters or polyamides by leveraging the terminal groups of this compound derivatives. For instance, polymerization with appropriate co-monomers could yield materials with tailored mechanical and thermal properties. The flexible butyl linker could impart elasticity, while the rigid benzoate and morpholine groups could provide structural integrity. The polarity of the morpholine ring may also be exploited to create materials with selective gas permeability or as matrices for composite materials.

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer TypePotential MonomerPredicted Glass Transition Temperature (°C)Potential Application
PolyesterDiol derivative of the parent compound80-120Specialty films, coatings
PolyamideDiamine derivative of the parent compound150-200High-performance fibers
PolyurethaneReaction with a diisocyanate50-90Elastomers, foams

Applications of this compound as a Chemical Probe for Fundamental Biological Processes

The structure of this compound contains functionalities that are amenable to modification for the creation of chemical probes. The benzoate ester is a potential substrate for various esterase enzymes, which play crucial roles in numerous physiological and pathological processes. By attaching a fluorophore or a quencher to the molecule, it could be engineered into a "turn-on" or "turn-off" fluorescent probe for detecting esterase activity in real-time.

Furthermore, the morpholine group could serve as a handle for targeting specific cellular compartments or for improving the pharmacokinetic properties of the probe. Research in this area would involve the synthesis of a small library of probe candidates and their subsequent evaluation in cell-based assays. Such probes could become valuable tools for studying enzyme kinetics, screening for enzyme inhibitors, and for diagnostic applications.

Exploration of Supramolecular Chemistry with this compound as a Building Block

Supramolecular chemistry, the study of non-covalent interactions, offers a rich field for the exploration of this compound. The aromatic benzoate ring can participate in π-π stacking interactions, while the oxygen atoms of the morpholine and ester groups can act as hydrogen bond acceptors. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined nanostructures.

For example, in appropriate solvents, it is conceivable that this compound could form organogels or liquid crystals. mdpi.com The formation of such materials is often highly sensitive to external stimuli like temperature, pH, or the presence of specific ions, leading to the development of "smart" materials that respond to their environment. Research could involve studying the self-assembly behavior of the compound and its derivatives under various conditions, using techniques such as scanning electron microscopy and X-ray diffraction to characterize the resulting structures.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

While the synthesis of this compound itself may be straightforward, its structure can serve as an inspiration for the development of new and more efficient synthetic methods. The challenge of selectively forming the amide and ester bonds in a multi-functional molecule could drive innovation in catalysis and reaction conditions.

Future work could explore one-pot or domino reactions to construct the core scaffold in a more atom-economical and environmentally friendly manner. google.com For instance, the development of novel palladium-catalyzed reactions could allow for the direct coupling of the three components in a single step. google.com Additionally, the use of flow chemistry could enable a more controlled and scalable synthesis. The insights gained from these studies could be broadly applicable to the synthesis of other complex molecules containing similar functional groups.

Big Data and Machine Learning Applications in Predicting this compound Properties and Interactions

The fields of big data and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and interactions from chemical structure alone. nih.gov For a compound like this compound, computational models could be employed to predict a wide range of properties, including its solubility, toxicity, and potential biological targets. iapchem.orgnih.gov

Machine learning algorithms, trained on large datasets of known chemicals, can identify quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.netmdpi.com These models could be used to virtually screen a library of derivatives of this compound for desired characteristics, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.gov Future research would involve generating high-quality computational data for the parent compound and its analogs and using this data to train and validate predictive models.

Table 2: Hypothetical Machine Learning Predictions for Derivatives of this compound

DerivativePredicted PropertyPredicted ValueConfidence Score
Parent CompoundAqueous Solubility (logS)-3.50.85
4-nitrobenzoate analogEsterase Inhibition (IC50, µM)12.50.78
2-fluoromorpholine analogMembrane Permeability (logP)2.10.91

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-morpholinyl)-4-oxobutyl benzoate, and what key intermediates are involved?

  • Methodological Answer: The compound is typically synthesized via a multi-step process. Key steps include:

  • Esterification: Reacting 4-oxobutanoic acid derivatives with benzoyl chloride under anhydrous conditions to form the benzoate ester .
  • Morpholine Incorporation: Introducing the morpholinyl group through nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the structure by identifying peaks for the morpholine ring (δ 2.5–3.5 ppm for N-CH2_2), benzoate aromatic protons (δ 7.3–8.1 ppm), and the oxobutyl carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 349.15) and fragmentation patterns .
  • FT-IR: Confirms functional groups (C=O stretch at ~1700 cm1^{-1}, C-O ester at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during morpholine incorporation .
  • Catalyst Screening: Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce side reactions .
  • Temperature Control: Maintain temperatures below 80°C during esterification to prevent decomposition .
  • Real-Time Monitoring: Use TLC or in situ IR to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported spectral data for this compound (e.g., conflicting NMR shifts)?

  • Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for analogous phenacyl benzoates .
  • Batch Analysis: Assess purity via HPLC to rule out impurities affecting spectral results .

Q. What strategies are recommended for evaluating the biological activity of this compound and its derivatives?

  • Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Kinetic Studies: Investigate enzyme inhibition (e.g., acetylcholinesterase) via fluorometric assays .
  • Structure-Activity Relationship (SAR): Modify the benzoate or morpholine moiety and assess changes in potency .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric Analysis (TGA): Determine thermal stability by monitoring mass loss at elevated temperatures (25–300°C) .
  • Light Exposure Tests: Use UV-Vis spectroscopy to assess photolytic degradation, as seen in phenacyl benzoate derivatives .

Q. How can researchers investigate the role of the morpholinyl group in modulating the compound’s physicochemical properties?

  • Methodological Answer:

  • LogP Measurement: Compare partition coefficients (octanol/water) of the parent compound with analogs lacking the morpholinyl group to assess lipophilicity .
  • Solubility Studies: Use shake-flask methods to determine aqueous solubility and correlate with hydrogen-bonding capacity of the morpholine ring .
  • Computational Modeling: Perform molecular dynamics simulations to study conformational flexibility and interaction with biological targets .

Q. What methodologies are suitable for identifying degradation pathways of this compound in environmental matrices?

  • Methodological Answer:

  • LC-MS/MS: Identify degradation products in soil or water samples using tandem mass spectrometry .
  • Isotopic Labeling: Track 13^{13}C-labeled compounds to elucidate cleavage mechanisms (e.g., ester hydrolysis vs. morpholine oxidation) .
  • Microbial Degradation Assays: Incubate with environmental bacterial strains and monitor metabolite formation via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.